![molecular formula C8H10N4 B2766412 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186609-76-6](/img/structure/B2766412.png)
3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . The synthesis involves a sequential opening/closing cascade reaction .Scientific Research Applications
Biomedical Applications
The 1H-Pyrazolo[3,4-b]pyridines, which include 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine, have been extensively studied for their biomedical applications . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Methods
Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Pharmacological Properties
Pyrazolo[3,4-b]pyridine derivatives, including 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine, possess a wide range of pharmacological properties . They form part of anxiolytic drugs (cartazolate, tracazolate, etazolate) and a drug for the treatment of pulmonary hypertension riociguat .
PPARα Activation
1H-pyrazolo-[3,4-b] pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .
Diversity in Synthesis
A series of 5-aminopyrazole derivatives, including 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine, have been examined to test the generality of this method and evaluate the electronic influence of aromatic ring substitutions .
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK is a protein kinase that plays a crucial role in cell signaling pathways.
Mode of Action
3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine strongly inhibits the kinase activity of ZAK . It dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .
Result of Action
The molecular and cellular effects of 3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine’s action are primarily related to its inhibitory effect on ZAK. By suppressing ZAK activity, it can potentially modulate the cellular processes controlled by this kinase .
properties
IUPAC Name |
3-ethyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZXNFRHJDTQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C(C=NC2=NN1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine |
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